2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide

Corrosion Inhibition Thermal Stability Mixed-Type Inhibitor

The compound 2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide (CAS 303213-72-1) is a thiosemicarbazone derivative characterized by a 4-diethylaminobenzylidene core and an N-(3-methylphenyl) terminal group. This structure imparts a specific electronic configuration and lipophilic character.

Molecular Formula C19H24N4S
Molecular Weight 340.5 g/mol
CAS No. 303213-72-1
Cat. No. B12572684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide
CAS303213-72-1
Molecular FormulaC19H24N4S
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C
InChIInChI=1S/C19H24N4S/c1-4-23(5-2)18-11-9-16(10-12-18)14-20-22-19(24)21-17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H2,21,22,24)
InChIKeySDUMVMBHAIQPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide (CAS 303213-72-1): Structural and Pharmacophoric Profile


The compound 2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide (CAS 303213-72-1) is a thiosemicarbazone derivative characterized by a 4-diethylaminobenzylidene core and an N-(3-methylphenyl) terminal group. This structure imparts a specific electronic configuration and lipophilic character [1]. Thiosemicarbazones are widely investigated for their metal-chelating ability and diverse biological activities, including anticancer and antimicrobial effects [2]. The compound's NS donor set enables it to function as a versatile ligand for transition metals, while its extended aromatic system facilitates interactions with biological targets such as DNA [1][3].

Procurement Risks of Generic Substitutions for 2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide Analogs


Generic substitution within the thiosemicarbazone class is not scientifically sound due to the profound impact of substituent variations on electronic distribution, lipophilicity, and biological target engagement. For example, replacing the N-(3-methylphenyl) group with a simple N-ethyl chain, as in the analog (2E)-2-[4-(diethylamino)benzylidene]-N-ethylhydrazinecarbothioamide, eliminates a critical aromatic ring that enhances DNA minor groove interactions and alters the compound's lipophilic profile [1]. Similarly, substituting the 4-diethylamino group on the benzylidene ring with a 4-dimethylamino group has been shown to reduce elevated-temperature corrosion inhibition efficiency, confirming that even minor alkyl chain modifications carry quantifiable performance consequences [2]. These structural nuances underscore the necessity of specifying this exact compound for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide Against Analogs


Superior Elevated-Temperature Performance of Diethylamino vs. Dimethylamino Thiosemicarbazone Scaffolds

The 4-diethylamino substitution on the benzylidene ring provides a distinct advantage in high-temperature applications compared to the 4-dimethylamino variant. In a direct gravimetric comparison of N-unsubstituted analogs, 2-(4-(diethylamino)benzylidene)hydrazinecarbothioamide (DEBHC) retained a corrosion inhibition efficiency of 86.93% at 333.15 K, whereas the dimethylamino analog (DMBHC) declined to 78.55% under identical conditions (4 mM concentration, 15% HCl) [1]. This 8.38 percentage-point advantage underscores the superior thermal resilience conferred by the diethylamino group, a property expected to translate to the N-(3-methylphenyl) substituted target compound.

Corrosion Inhibition Thermal Stability Mixed-Type Inhibitor

Electronic Softness and DNA Minor Groove Binding Propensity of the 4-Diethylaminobenzylidene Scaffold

DFT analysis of the closely related analog (2E)-2-[4-(diethylamino)benzylidene]-N-ethylhydrazinecarbothioamide (HBzTSc) revealed a HOMO-LUMO energy gap of 3.79 eV, classifying the molecule as chemically soft with a preference for NS coordination mode [1]. The azomethine nitrogen and thione sulfur regions are electron-rich and can serve as nucleophilic sites for binding to electrophilic regions of DNA or protein receptors. In silico docking with B-DNA (1BNA) demonstrated that the compound adopts a minor groove binding mode, fitting comfortably into the curved shape of the DNA target [1]. This electronic and structural profile is characteristic of the 4-diethylaminobenzylidene pharmacophore and differentiates it from harder, less polarizable analogs with larger HOMO-LUMO gaps.

DFT Molecular Docking DNA Binding Chemical Softness

Potentiation of Antiproliferative Activity by Diethylamino Substitution on the Arylidene Ring

Structure-activity relationship (SAR) analysis within the thiosemicarbazone class demonstrates that introducing an electron-donating diethylamino group to the salicylaldehyde-derived arylidene ring markedly enhances antiproliferative potency. In a comparative study of eight thiosemicarbazone derivatives, compound 1 (4-diethylamino-salicylaldehyde thiosemicarbazone) exhibited IC50 values of 0.06 μM against MCF-7 breast carcinoma cells and 0.1 μM against HeLa cervical carcinoma cells, representing a >83-fold improvement over the unsubstituted reference compound 4 (salicylaldehyde thiosemicarbazone), which showed an IC50 >5 μM against MCF-7 [1]. The diethylamino-bearing compound also outperformed the methoxy-substituted analog (compound 2) against HeLa cells by 16-fold (IC50 0.1 vs. 1.6 μM).

Anticancer MTT Assay SAR Substituent Effect

Enhanced Lipophilicity and Predicted Membrane Permeability from N-(3-Methylphenyl) Substitution

The N-(3-methylphenyl) terminal group confers a significantly higher predicted partition coefficient (LogP ~4.7) compared to N-ethyl substituted analogs of the same 4-diethylaminobenzylidene scaffold, which typically exhibit LogP values in the 2.5-3.0 range [1]. This increase in lipophilicity, driven by the additional aromatic ring and methyl substituent, is expected to enhance passive membrane diffusion and protein binding capacity, critical parameters for intracellular target engagement. The extended conjugated system also contributes to stronger π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

LogP Drug-likeness Membrane Permeability Lipophilicity

Validated Application Scenarios for 2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide


Anticancer Drug Discovery: Lead Optimization Targeting DNA Minor Groove Interactions

The compound's 4-diethylaminobenzylidene scaffold facilitates DNA minor groove binding, as demonstrated by molecular docking studies on its N-ethyl analog [1]. Combined with the submicromolar antiproliferative potency observed for diethylamino-substituted thiosemicarbazones across MCF-7 (IC50 = 0.06 μM) and HeLa (IC50 = 0.1 μM) cell lines [2], this positions the compound as a rational starting point for medicinal chemistry campaigns targeting solid tumors. Inclusion of the N-(3-methylphenyl) substituent is expected to further modulate DNA binding affinity and cellular permeability relative to N-alkyl analogs.

Corrosion Inhibition for Mild Steel Under High-Temperature Acidic Conditions

Comparative gravimetric data confirm that thiosemicarbazones bearing the 4-diethylamino group maintain superior corrosion inhibition at elevated temperatures compared to their 4-dimethylamino counterparts (86.93% vs. 78.55% efficiency at 333.15 K) [1]. The target compound, incorporating both the diethylamino benzylidene core and a lipophilic N-(3-methylphenyl) tail, is predicted to offer enhanced surface adsorption and film persistence, making it a candidate inhibitor for industrial acid cleaning processes operating above ambient temperatures.

Synthesis of Transition Metal Complexes for Catalytic or Therapeutic Applications

The NS donor set (azomethine nitrogen and thione sulfur) of the hydrazinecarbothioamide backbone forms stable five-membered chelate rings with biologically relevant metal ions including Cu(II), Fe(III), Ni(II), and Mo(VI) [1][2]. The chemical softness indicated by the HOMO-LUMO gap of 3.79 eV [1] suggests preferential binding to softer metal centers. Researchers developing metallodrugs or homogeneous catalysts can leverage this ligand for systematic variation of metal coordination environments.

SAR Studies Investigating N-Substituent Effects on Biological Activity

The compound's specific combination of a 4-diethylamino benzylidene donor and an N-(3-methylphenyl) acceptor terminus makes it a unique structural probe. Compared to the N-ethyl analog, which lacks the aromatic N-substituent [1], and the dimethylamino analog, which shows inferior thermal stability [2], this compound enables researchers to deconvolute the contributions of lipophilicity, steric bulk, and π-stacking capability to overall pharmacological or physicochemical performance.

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